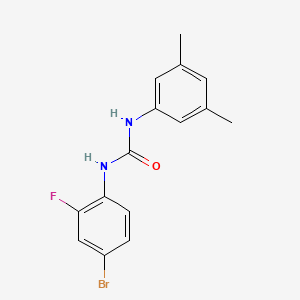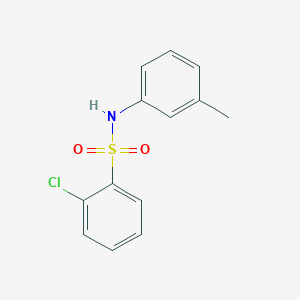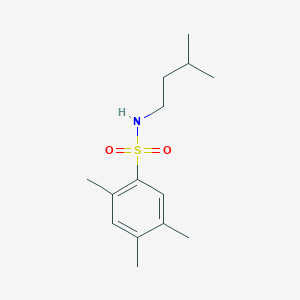![molecular formula C15H16FNO2S B10962319 2-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962319.png)
2-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:
Nitration and Reduction: The starting material, 4-methylacetophenone, undergoes nitration to form 4-methyl-2-nitroacetophenone. This intermediate is then reduced to 4-methyl-2-aminoacetophenone.
Sulfonation: The amino group of 4-methyl-2-aminoacetophenone is sulfonated using chlorosulfonic acid to yield 4-methyl-2-(chlorosulfonyl)acetophenone.
Fluorination: The chlorosulfonyl group is replaced with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSi) to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Fluorination: N-fluorobenzenesulfonimide (NFSi) is commonly used for introducing the fluorine atom.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly in the development of antibiotics and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-CHLORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE:
Uniqueness
The presence of the fluorine atom in 2-FLUORO-N-[1-(4-METHYLPHENYL)ETHYL]BENZENE-1-SULFONAMIDE enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development. The fluorine atom can also influence the compound’s binding affinity to biological targets, potentially improving its efficacy.
Properties
Molecular Formula |
C15H16FNO2S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11-7-9-13(10-8-11)12(2)17-20(18,19)15-6-4-3-5-14(15)16/h3-10,12,17H,1-2H3 |
InChI Key |
QHHOVUCIBSYKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10962236.png)



![1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10962253.png)



![N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10962286.png)
![3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10962306.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10962312.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10962321.png)
![1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10962326.png)
![2-(4-bromothiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10962340.png)
